Benzoylcholine iodide

Description

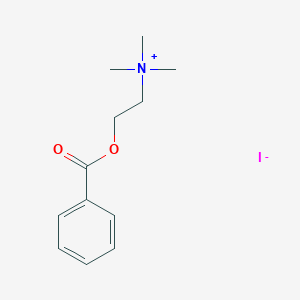

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-benzoyloxyethyl(trimethyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18NO2.HI/c1-13(2,3)9-10-15-12(14)11-7-5-4-6-8-11;/h4-8H,9-10H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILQCEGWGBSDSH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)C1=CC=CC=C1.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884552 | |

| Record name | Ethanaminium, 2-(benzoyloxy)-N,N,N-trimethyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17518-43-3 | |

| Record name | Ethanaminium, 2-(benzoyloxy)-N,N,N-trimethyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17518-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoylcholine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017518433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoylcholine iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanaminium, 2-(benzoyloxy)-N,N,N-trimethyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanaminium, 2-(benzoyloxy)-N,N,N-trimethyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-benzoyloxyethyl)trimethylammonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzoylcholine iodide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CA3CYG3NCH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Benzoylcholine Iodide as an Acetylcholine Analog: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylcholine (B1199707) iodide is a synthetic quaternary ammonium (B1175870) compound that serves as a structural and functional analog of the endogenous neurotransmitter acetylcholine (B1216132).[1] Characterized by a benzoyl ester group in place of acetylcholine's acetyl group, this molecule has become an invaluable tool in the study of cholinergic systems, particularly in the characterization of cholinesterase enzymes. Its differential hydrolysis by acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) allows for the specific assay of BChE activity, making it a cornerstone reagent in pharmacology and toxicology. This technical guide provides an in-depth overview of the properties, experimental applications, and relevant signaling pathways associated with benzoylcholine iodide.

Physicochemical and Quantitative Data

This compound's utility in experimental settings is defined by its specific chemical and physical properties. A summary of key quantitative data is presented below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₈INO₂ | [2] |

| Molecular Weight | 335.18 g/mol | [2][3] |

| Melting Point | 244-247 °C | [1] |

| Appearance | White to light yellow crystalline powder | |

| Solubility | Water soluble | [1] |

| UV Absorption Maximum (λmax) | ~240 nm | |

| Storage Temperature | -20°C | [1] |

| SMILES | C--INVALID-LINK--(C)CCOC(=O)c1ccccc1.[I-] | [3] |

| InChIKey | XILQCEGWGBSDSH-UHFFFAOYSA-M | [3] |

Benzoylcholine as a Substrate for Cholinesterases

Benzoylcholine is primarily recognized for its role as a specific substrate for butyrylcholinesterase (BChE), also known as pseudocholinesterase. In contrast, it is a poor substrate for acetylcholinesterase (AChE), the "true" cholinesterase found at high concentrations in synapses and red blood cells. This substrate specificity is a key feature that allows researchers to differentiate between the activities of these two important enzymes.

The hydrolysis of benzoylcholine by BChE results in the formation of benzoic acid and choline (B1196258). The rate of this reaction can be conveniently monitored using UV spectrophotometry, as the benzoylcholine molecule absorbs light in the ultraviolet spectrum (around 240 nm), while its hydrolysis products do not. This principle forms the basis of the widely used Kalow method for determining BChE activity.

Interaction with Acetylcholine Receptors

While extensively used as a cholinesterase substrate, the characterization of this compound as a direct ligand for nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors is less comprehensive. As an analog of acetylcholine, it has the potential to interact with these receptors.

A study utilizing a photoaffinity-labeled derivative, [³H]4-[(3-trifluoromethyl)-3H-diazirin-3-yl]benzoylcholine (TDBzcholine), has provided some insight into its interaction with the nAChR. This derivative acts as a competitive antagonist with a dissociation constant (Kd) of approximately 10 µM for both agonist binding sites on the Torpedo nAChR. It is important to note that this value is for a modified version of benzoylcholine and indicates antagonistic properties.

Quantitative data on the binding affinity (Kd or Ki) of unmodified this compound to either nicotinic or muscarinic acetylcholine receptors is not prominently available in the reviewed literature. This suggests that its primary utility and research focus have been in the context of cholinesterase activity rather than direct receptor agonism or antagonism.

Experimental Protocols

Spectrophotometric Assay of Butyrylcholinesterase Activity (Kalow Method)

This protocol describes the determination of BChE activity by monitoring the decrease in absorbance of this compound at 240 nm.

Materials:

-

This compound solution (Substrate)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Butyrylcholinesterase (or biological sample containing BChE, e.g., human serum)

-

UV-transparent cuvettes or microplates

-

UV-Vis spectrophotometer capable of reading at 240 nm and maintaining a constant temperature

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in distilled water. The final concentration in the assay will typically be in the micromolar range.

-

Prepare the phosphate buffer and adjust the pH to 7.4.

-

Dilute the enzyme or biological sample in the phosphate buffer to a concentration that results in a linear rate of substrate hydrolysis over a few minutes.

-

-

Set up the Spectrophotometer:

-

Set the wavelength to 240 nm.

-

Set the temperature to the desired value (e.g., 25°C or 37°C).

-

Blank the instrument using a solution containing the phosphate buffer and the enzyme/sample, but without the this compound substrate.

-

-

Perform the Assay:

-

To a cuvette, add the appropriate volume of phosphate buffer and the diluted enzyme/sample.

-

Initiate the reaction by adding a small volume of the this compound stock solution and mix quickly.

-

Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at 240 nm over time (e.g., every 15-30 seconds for 3-5 minutes).

-

-

Data Analysis:

-

Plot the absorbance at 240 nm against time.

-

Determine the initial rate of the reaction (ΔAbs/min) from the linear portion of the curve.

-

The BChE activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of benzoylcholine at 240 nm, c is the concentration, and l is the path length of the cuvette. The activity is typically expressed in units/mL or units/mg of protein, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute under the specified conditions.

-

Visualizations

Cholinergic Synaptic Transmission

The following diagram illustrates the key components and processes at a cholinergic synapse, highlighting the role of acetylcholinesterase (AChE) in terminating the signal of acetylcholine. Butyrylcholinesterase (BChE), for which benzoylcholine is a specific substrate, is found in plasma and other tissues and plays a role in hydrolyzing circulating choline esters.

Caption: Cholinergic synapse signal flow.

Experimental Workflow for BChE Activity Assay

The following diagram outlines the logical steps for conducting a butyrylcholinesterase activity assay using this compound.

Caption: BChE spectrophotometric assay workflow.

Conclusion

This compound remains a critical tool for researchers in the fields of pharmacology, toxicology, and drug development. Its specificity as a substrate for butyrylcholinesterase allows for the precise measurement of this enzyme's activity, which is crucial for studies involving cholinesterase inhibitors, pesticide exposure, and certain pathological conditions. While its direct interactions with acetylcholine receptors are not as well-defined as its enzymatic substrate properties, its structural similarity to acetylcholine underscores its relevance in the broader context of cholinergic system research. The experimental protocols and conceptual diagrams provided in this guide offer a comprehensive resource for the effective utilization of this compound in a research setting.

References

- 1. Identification of amino acids in the nicotinic acetylcholine receptor agonist binding site and ion channel photolabeled by 4-[(3-trifluoromethyl)-3H-diazirin-3-yl]benzoylcholine, a novel photoaffinity antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic studies on the hydrolysis of benzoylcholine by human serum cholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Genesis of a Cholinergic Probe: An In-depth Technical Guide to the Discovery and History of Benzoylcholine Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoylcholine (B1199707) iodide, a quaternary ammonium (B1175870) salt, has served as a valuable tool in the elucidation of cholinergic mechanisms. This technical guide provides a comprehensive overview of its discovery, historical synthetic methodologies, and early pharmacological characterization. Detailed experimental protocols for its synthesis are presented, alongside a structured summary of its chemical and physical properties. Furthermore, this document illustrates the key signaling pathways influenced by cholinergic agents and the experimental workflows for benzoylcholine synthesis through bespoke diagrams, offering a thorough resource for researchers in neuroscience and pharmacology.

Discovery and Historical Context

The discovery of Benzoylcholine iodide is rooted in the broader exploration of choline (B1196258) and its esters in the early 20th century. Following the initial synthesis and biological characterization of acetylcholine (B1216132), researchers began to systematically modify its structure to understand the structure-activity relationships governing cholinergic transmission.

While pinpointing a single definitive "discovery" paper for this compound is challenging based on currently available literature, its preparation is logically situated within the extensive work on synthetic choline esters. The foundational research by investigators such as Reid Hunt and R. R. Renshaw in the 1910s and 1920s laid the groundwork for the synthesis and pharmacological testing of a wide array of choline derivatives.

A detailed and reliable method for the synthesis of this compound was later published in Organic Syntheses, a testament to its utility and importance as a research chemical.[1] This publication provided a standardized protocol, ensuring its accessibility to the wider scientific community. Early pharmacological studies in the 1950s began to characterize the effects of benzoylcholine, revealing its interactions with the cholinergic system. These studies were crucial in defining its profile as a cholinergic agent and its utility in probing the functions of acetylcholine receptors.[2][3]

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. A summary of its key physical and chemical properties is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈INO₂ | [4] |

| Molecular Weight | 335.18 g/mol | [5] |

| CAS Number | 17518-43-3 | [4] |

| Melting Point | 203 °C (decomposes) | [6] |

| Appearance | White to light yellow powder/crystal | |

| Solubility | Soluble in water and ethanol |

Experimental Protocols

The synthesis of this compound has been well-documented, with the procedure published in Organic Syntheses being a benchmark method.[1] This synthesis is a multi-step process, which is detailed below.

Synthesis of 2-Chloroethyl Benzoate (B1203000) (Intermediate 1)

-

Reaction Setup: In a 500-mL round-bottom flask equipped with a 100-cm air condenser, place 80.5 g (1 mole) of redistilled ethylene (B1197577) chlorohydrin and 140.5 g (1 mole) of benzoyl chloride.[1]

-

Reaction: Gently warm the mixture with a low flame in a fume hood until the reaction commences, as indicated by the evolution of hydrogen chloride.[1] The reaction can be vigorous and may need moderation by applying a wet towel to the flask.[1]

-

Heating: Once the initial reaction subsides, continue heating for an additional 30 minutes, during which the temperature will rise to approximately 200–215 °C.[1]

-

Distillation: Fit the flask for distillation and remove volatile materials under reduced pressure (water pump) at a bath temperature of 100–110 °C.[1]

-

Fractionation: Fractionate the residual liquid under reduced pressure. Collect the 2-chloroethyl benzoate fraction boiling at 101–104 °C/2 mm.[1]

-

Yield: The expected yield is 165–168 g (89–91%).[1]

Synthesis of 2-Iodoethyl Benzoate (Intermediate 2)

-

Reaction Setup: In a 3-L round-bottomed flask with a reflux condenser, heat a mixture of 170 g of anhydrous sodium iodide and 1.2 L of methyl ethyl ketone on a steam bath for 1 hour with occasional shaking.[1]

-

Addition of Starting Material: Add 162 g (0.88 mole) of 2-chloroethyl benzoate to the mixture.[1]

-

Reaction: Continue heating for an additional 22–24 hours with occasional shaking.[1]

-

Work-up: Cool the mixture to room temperature and filter with suction. Wash the inorganic salts on the filter with 200 ml of methyl ethyl ketone.[1]

-

Concentration: Concentrate the filtrate by distilling approximately 1 L of the solvent.[1]

-

Purification: Pour the residue into 1 L of water in a separatory funnel, shake, and withdraw the lower layer. Wash this layer successively with 200 ml of 10% sodium bisulfite solution, 200 ml of 5% sodium bicarbonate solution, and 100 ml of water. Dry with anhydrous magnesium sulfate.[7]

Synthesis of this compound

-

Reaction Setup: Dissolve 194 g (0.70 mole) of 2-iodoethyl benzoate in 200 ml of dry acetone (B3395972) in a 1-L Pyrex reagent bottle.[1]

-

Addition of Trimethylamine (B31210): Add 270 ml of a 19.5% solution of trimethylamine in acetone. Tightly stopper the bottle and wire it in place.[1]

-

Reaction: Allow the solution to stand at room temperature for 24 hours.[1] Increasing the reaction time to 48 hours can slightly increase the yield.[1]

-

Isolation: The quaternary salt will precipitate. Separate it by filtration with suction, wash with 200 ml of dry acetone, and air-dry.[1]

-

Recrystallization: Recrystallize the product by dissolving it in 240 ml of isopropyl alcohol and cooling the solution in a refrigerator.[1]

-

Drying: Filter the crystals and dry them first at 100 °C and then in a vacuum desiccator over silica (B1680970) gel.[1]

-

Yield and Melting Point: The expected yield of pure this compound is 125–132 g (82–87%), with a melting point of 207 °C (with decomposition).[1]

Signaling Pathways and Mechanism of Action

This compound exerts its effects by interacting with the cholinergic signaling system, which is fundamental to a vast array of physiological processes in both the central and peripheral nervous systems. As an ester of choline, it is structurally related to the endogenous neurotransmitter acetylcholine and acts as a cholinergic agonist.

The primary targets of benzoylcholine are the nicotinic and muscarinic acetylcholine receptors (nAChRs and mAChRs). The interaction of cholinergic agonists with these receptors initiates a cascade of intracellular events that lead to a physiological response.

Experimental Workflow Visualization

The synthesis of this compound is a well-defined multi-step process. The following diagram illustrates the logical flow of the synthesis, from starting materials to the final purified product.

Conclusion

This compound, a product of the systematic exploration of choline esters, has proven to be a durable and valuable tool for neuroscientists and pharmacologists. Its well-defined synthesis and clear cholinergic agonist properties have allowed for its use in a multitude of studies aimed at dissecting the complexities of the cholinergic system. This technical guide provides a consolidated resource on the discovery, synthesis, and fundamental pharmacology of this compound, intended to support its continued use and the development of new cholinergic probes in drug discovery and biomedical research.

References

- 1. Cholinergic Pharmacology [pharmacology2000.com]

- 2. Simple choline esters as potential anti-Alzheimer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A brief history of choline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Immunomart [immunomart.com]

- 5. Acetylcholine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Some aspects of the pharmacology of an homologous series of choline esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Benzoylcholine Iodide: Chemical Properties, Structure, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental applications of Benzoylcholine (B1199707) iodide. The information is intended to support research and development activities in pharmacology, neuroscience, and drug discovery, particularly in the context of cholinergic signaling and enzyme kinetics.

Chemical Properties and Structure

Benzoylcholine iodide is a quaternary ammonium (B1175870) salt and an analog of the neurotransmitter acetylcholine (B1216132).[1] It serves as a valuable tool in biochemical research due to its interaction with biological systems, particularly as a substrate for cholinesterase enzymes.[1]

Chemical Structure

The structure of this compound consists of a positively charged trimethylammonium group linked via an ethyl bridge to a benzoate (B1203000) ester. The iodide ion acts as the counter-ion.

SMILES: C--INVALID-LINK--(C)CCOC(=O)C1=CC=CC=C1.[I-][2]

InChI: InChI=1S/C12H18NO2.HI/c1-13(2,3)9-10-15-12(14)11-7-5-4-6-8-11;/h4-8H,9-10H2,1-3H3;1H/q+1;/p-1[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and use in experimental settings. The compound is noted to be light-sensitive and hygroscopic.[1][4]

| Property | Value | Source(s) |

| CAS Number | 17518-43-3 | [1][2] |

| Molecular Formula | C₁₂H₁₈INO₂ | [2][5] |

| Molecular Weight | 335.18 g/mol | [1][2][5] |

| Appearance | White to light yellow powder or crystal | [4] |

| Melting Point | 207-247°C (with decomposition) | [1][6][7] |

| Solubility | Almost transparent in hot water; Soluble in isopropyl alcohol | [1][6] |

| Storage Temperature | -20°C or Room Temperature (cool, dark place recommended) | [1][4][7][8] |

| Stability | Light Sensitive & Hygroscopic | [1][4] |

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound.

-

¹H NMR & ¹³C NMR: Spectral data are available and can be used to confirm the chemical structure.[9][10]

-

Infrared (IR) Spectroscopy: IR spectra are available, showing characteristic peaks for the functional groups present in the molecule.[3][11]

Experimental Protocols

Synthesis and Purification of this compound

The following protocol is a detailed method for the chemical synthesis and purification of this compound, adapted from established procedures.[6]

Workflow for Synthesis and Purification of this compound

Caption: Workflow for the synthesis and purification of this compound.

Methodology:

-

Preparation of 2-Iodoethyl Benzoate (Intermediate):

-

Heat a mixture of anhydrous sodium iodide (170 g) and methyl ethyl ketone (1.2 L) on a steam bath for 1 hour in a 3-L round-bottomed flask fitted with a reflux condenser.[6]

-

Add 2-chloroethyl benzoate (162 g, 0.88 mole) to the mixture and continue heating for an additional 22-24 hours with occasional shaking.[6]

-

Cool the mixture to room temperature and filter with suction.[6]

-

Wash the inorganic salts on the filter with methyl ethyl ketone (200 ml).[6]

-

Concentrate the filtrate by distilling approximately 1 L of the solvent.[6]

-

Pour the residue into 1 L of water in a separatory funnel, shake, and withdraw the lower layer containing the product.[6]

-

Wash the product successively with 10% sodium bisulfite solution (200 ml) and water (200 ml).[6]

-

The resulting 2-iodoethyl benzoate (194 g, 0.70 mole) is used directly in the next step.[6]

-

-

Synthesis of this compound:

-

Dissolve the 2-iodoethyl benzoate (194 g, 0.70 mole) in 200 ml of dry acetone in a 1-L Pyrex reagent bottle.[6]

-

Add 270 ml of a 19.5% solution of trimethylamine in acetone. A commercial 25% solution of trimethylamine in methanol (B129727) can also be used.[6]

-

Seal the bottle tightly and let it stand at room temperature for 24 hours. Extending the reaction to 48 hours can increase the yield.[6]

-

-

Isolation and Purification:

-

Filter the resulting quaternary salt with suction.[6]

-

Wash the solid with 200 ml of dry acetone and air-dry. During high humidity, it is advisable to dry the product in a vacuum desiccator.[6]

-

For purification, recrystallize the crude product by dissolving it in 240 ml of isopropyl alcohol and cooling the solution in a refrigerator.[6] Alternatively, a mixture of acetone and ethanol can be used.[6]

-

Filter the purified crystals and dry them, first at 100°C and then in a vacuum desiccator over silica (B1680970) gel.[6]

-

The expected yield of pure this compound is 125–132 g (82–87%), with a melting point of 207°C (with decomposition).[6]

-

Cholinesterase Activity Assay

Benzoylcholine is a substrate for both butyrylcholinesterase (BuChE) and, to a lesser extent, acetylcholinesterase (AChE).[12][13][14] The hydrolysis of benzoylcholine can be monitored spectrophotometrically by measuring the increase in absorbance at 240 nm due to the formation of benzoic acid.

Workflow for a Cholinesterase Activity Assay

Caption: General workflow for measuring cholinesterase activity.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer, such as 0.1 M sodium phosphate buffer, pH 7.4.

-

Substrate Stock Solution: Prepare a stock solution of this compound in the assay buffer. The final concentration in the assay will typically be in the millimolar range.

-

Enzyme Solution: Prepare a working solution of either acetylcholinesterase or butyrylcholinesterase in the assay buffer. The concentration should be optimized to yield a linear reaction rate for a sufficient duration.

-

Test Compound Solution: Dissolve potential inhibitors or modulators in a suitable solvent (e.g., DMSO, followed by dilution in assay buffer) to achieve a range of desired concentrations.

-

-

Assay Procedure (Spectrophotometric):

-

Set a UV-Vis spectrophotometer to 240 nm and maintain the temperature of the cuvette holder at a constant value (e.g., 25°C or 37°C).

-

In a quartz cuvette, add the assay buffer, the enzyme solution, and the test compound (or vehicle for control). Mix gently.

-

Allow the mixture to pre-incubate for a defined period (e.g., 5 minutes) to permit any inhibitor-enzyme binding to reach equilibrium.

-

Initiate the enzymatic reaction by adding the this compound substrate solution and immediately start recording the absorbance at 240 nm for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.

-

For inhibitor studies, calculate the percentage of inhibition relative to the control (vehicle-only) reaction.

-

For enzyme characterization, determine kinetic parameters such as Kₘ and Vₘₐₓ by measuring the reaction rate at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

-

Role in Cholinergic Signaling

Benzoylcholine acts as an analog to acetylcholine (ACh), the endogenous neurotransmitter in the cholinergic system.[1] ACh is crucial for numerous physiological processes, including muscle contraction, memory, and attention.[15][16] The signaling is terminated by the rapid hydrolysis of ACh by acetylcholinesterase (AChE) in the synaptic cleft.[17][18] Benzoylcholine serves as a substrate for AChE and especially for BuChE, allowing researchers to study the kinetics and inhibition of these critical enzymes.[12][13]

Simplified Cholinergic Synaptic Transmission Pathway

Caption: Role of Acetylcholine in signaling and Benzoylcholine's use as a substrate.

References

- 1. Cas 17518-43-3,this compound | lookchem [lookchem.com]

- 2. chemscene.com [chemscene.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. This compound | 17518-43-3 | TCI AMERICA [tcichemicals.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. echemi.com [echemi.com]

- 8. This compound - Immunomart [immunomart.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. Rate-determining step of butyrylcholinesterase-catalyzed hydrolysis of benzoylcholine and benzoylthiocholine. Volumetric study of wild-type and D70G mutant behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Damped oscillatory hysteretic behaviour of butyrylcholinesterase with benzoylcholine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Acetylcholine as a neuromodulator: cholinergic signaling shapes nervous system function and behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Physiology, Acetylcholine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. med.libretexts.org [med.libretexts.org]

- 18. Redirecting [linkinghub.elsevier.com]

Benzoylcholine Iodide: A Technical Guide for Neuromuscular Junction Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylcholine (B1199707) iodide is a cholinergic compound that serves as a valuable tool in the study of the neuromuscular junction (NMJ). As a structural analog of the endogenous neurotransmitter acetylcholine (B1216132) (ACh), it interacts with key components of cholinergic signaling, primarily the nicotinic acetylcholine receptors (nAChRs) and cholinesterases. Its distinct properties, particularly its differential susceptibility to hydrolysis by acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), make it a specific probe for investigating the functions of these enzymes and the dynamics of neurotransmission at the NMJ. This technical guide provides an in-depth overview of the core principles, experimental protocols, and data interpretation related to the use of benzoylcholine iodide in neuromuscular research.

Core Principles: Mechanism of Action at the Neuromuscular Junction

At the neuromuscular junction, the release of acetylcholine from the motor neuron terminal initiates muscle contraction by binding to nicotinic acetylcholine receptors on the muscle fiber's motor endplate.[1][2][3] This binding opens ion channels, leading to depolarization of the muscle membrane and triggering a cascade of events that result in muscle fiber contraction.[1][2][3] The signal is terminated by the rapid hydrolysis of acetylcholine by acetylcholinesterase present in the synaptic cleft.[3][4]

This compound interacts with this system in two primary ways:

-

As a Cholinergic Agonist: Benzoylcholine can act as an agonist at nAChRs, mimicking the action of acetylcholine to induce muscle depolarization and contraction. However, its potency and efficacy can differ from that of the natural neurotransmitter.

-

As a Substrate for Cholinesterases: Benzoylcholine is hydrolyzed by cholinesterases. Notably, it is a preferential substrate for butyrylcholinesterase (BChE) and a poor substrate for acetylcholinesterase (AChE). This property allows researchers to dissect the relative contributions of these two enzymes in various physiological and pathological contexts.

Quantitative Data

| Compound | Receptor Target | Parameter | Value | Reference |

| [(3)H]4-Benzoylbenzoylcholine | Torpedo nicotinic acetylcholine receptor | Kd | 1.4 µM | [5] |

| TDBzcholine | Torpedo nicotinic acetylcholine receptor | Kd | ~10 µM | [6] |

Experimental Protocols

In Vitro Muscle Contraction Assay

This protocol outlines a method to assess the effect of this compound on skeletal muscle contractility using an isolated nerve-muscle preparation.

Materials:

-

Isolated nerve-muscle preparation (e.g., rodent phrenic nerve-diaphragm or extensor digitorum longus muscle)

-

Physiological salt solution (e.g., Krebs-Ringer bicarbonate buffer), oxygenated with 95% O2 / 5% CO2

-

This compound stock solution

-

Force-displacement transducer and recording system

-

Stimulating electrodes

-

Organ bath with temperature control

Procedure:

-

Dissect the nerve-muscle preparation and mount it in the organ bath containing oxygenated physiological salt solution maintained at a constant temperature (e.g., 37°C).

-

Attach the muscle tendon to the force-displacement transducer to record isometric or isotonic contractions.

-

Place the nerve on the stimulating electrodes.

-

Allow the preparation to equilibrate for at least 30-60 minutes, with continuous superfusion of fresh, oxygenated salt solution.

-

Record baseline muscle twitch responses to nerve stimulation at a physiological frequency (e.g., 0.1-0.2 Hz).

-

Introduce this compound into the organ bath at various concentrations, starting from a low concentration and progressively increasing it in a cumulative or non-cumulative manner.

-

Record the changes in muscle twitch tension at each concentration.

-

After the highest concentration, wash out the drug with fresh physiological salt solution to observe for recovery of the twitch response.

Data Analysis:

-

Measure the amplitude of the muscle twitch tension at baseline and in the presence of each concentration of this compound.

-

Express the response as a percentage of the baseline response.

-

Plot the concentration-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) or IC50 (the concentration that causes 50% inhibition of the response).

Acetylcholinesterase Activity Assay (Adapted for this compound)

This protocol is adapted from the Ellman's method to measure the rate of hydrolysis of this compound by acetylcholinesterase.[7][8][9]

Materials:

-

Purified acetylcholinesterase (e.g., from electric eel or recombinant human)

-

This compound solution (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Prepare a working solution of DTNB in the phosphate buffer.

-

Prepare a series of dilutions of the acetylcholinesterase enzyme in the phosphate buffer.

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

DTNB working solution

-

Acetylcholinesterase solution (or buffer for blank)

-

-

Initiate the reaction by adding the this compound solution to each well.

-

Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm over time (kinetic read). The rate of increase in absorbance is proportional to the rate of thiocholine (B1204863) production, which reflects the enzymatic activity.

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance per unit time) for each enzyme concentration.

-

Plot the reaction rate against the enzyme concentration to determine the enzyme's specific activity with this compound as the substrate.

-

This assay can also be adapted to screen for inhibitors of AChE by pre-incubating the enzyme with a test compound before adding the substrate.

Visualizations

Signaling Pathway at the Neuromuscular Junction

References

- 1. Neuromuscular junction - Wikipedia [en.wikipedia.org]

- 2. Physiology, Neuromuscular Junction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Probing the structure of the nicotinic acetylcholine receptor with 4-benzoylbenzoylcholine, a novel photoaffinity competitive antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of amino acids in the nicotinic acetylcholine receptor agonist binding site and ion channel photolabeled by 4-[(3-trifluoromethyl)-3H-diazirin-3-yl]benzoylcholine, a novel photoaffinity antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. assaygenie.com [assaygenie.com]

The Role of Benzoylcholine Iodide in Modeling Cholinergic Dysfunction in Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurodegenerative diseases, such as Alzheimer's disease (AD), are characterized by a progressive loss of neuronal function. A significant body of evidence points to the early involvement of the cholinergic system in the pathophysiology of these conditions, leading to the "cholinergic hypothesis" of neurodegeneration. This hypothesis posits that a decline in acetylcholine (B1216132) (ACh), a crucial neurotransmitter for learning and memory, contributes significantly to cognitive decline. The primary enzymes responsible for ACh hydrolysis are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Consequently, the study of these enzymes is paramount in understanding disease progression and in the development of therapeutic interventions.

Benzoylcholine (B1199707) iodide is a synthetic substrate for cholinesterases, exhibiting a particular preference for BChE. Its hydrolysis can be readily monitored, making it a valuable tool for in vitro characterization of cholinesterase activity and for the screening of potential enzyme inhibitors. While not a direct disease-inducing agent, benzoylcholine iodide serves as a critical reagent in biochemical assays to model and investigate the cholinergic deficits observed in neurodegenerative disease models. This technical guide provides an in-depth overview of the role of this compound, including its mechanism of action, detailed experimental protocols for its use in cholinesterase assays, and a summary of key quantitative data.

The Cholinergic System in Neurodegenerative Disease

The cholinergic system is fundamental for cognitive processes, including learning, memory, and attention.[1][2] In neurodegenerative diseases like Alzheimer's, there is a well-documented loss of cholinergic neurons and a subsequent reduction in ACh levels in the brain.[3][4] This cholinergic deficit is a cornerstone of the cognitive and behavioral symptoms observed in patients.[1][5]

Both AChE and BChE hydrolyze ACh, terminating its action at the synapse. While AChE is the predominant cholinesterase in the healthy brain, BChE levels are reported to increase or remain unchanged in the AD brain as AChE levels decline.[6][7] This suggests that BChE may play a more significant role in ACh hydrolysis as the disease progresses, making it an important therapeutic target.[6][7] Furthermore, both enzymes have been implicated in non-catalytic functions that may influence the pathogenesis of neurodegenerative diseases, including roles in inflammation, apoptosis, and the aggregation of pathological proteins like amyloid-beta (Aβ).[8][9]

This compound: A Tool for Interrogating Cholinesterase Activity

Benzoylcholine is a choline (B1196258) ester that serves as a substrate for both AChE and BChE. However, it is hydrolyzed much more efficiently by BChE, making it a relatively selective substrate for this enzyme.[10] Benzoylcholine is a poor substrate for AChE, and at high concentrations, it can even cause substrate inhibition.[6][11] This differential activity allows researchers to distinguish between AChE and BChE activity in biological samples.

The hydrolysis of benzoylcholine by cholinesterases yields benzoic acid and choline. The rate of this reaction can be monitored using various techniques, most commonly by spectrophotometry, which measures the change in absorbance as the substrate is consumed.[12]

Quantitative Data: Kinetics of Benzoylcholine Hydrolysis

The following table summarizes the kinetic parameters for the hydrolysis of benzoylcholine and related substrates by human butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). This data is crucial for designing and interpreting experiments using these substrates.

| Enzyme | Substrate | Km (mM) | Vmax (relative units) | Reference |

| Human BChE | Benzoylthiocholine (B1252818) Iodide (BZTC) | 0.012 - 0.013 | 94% of Vmax at 0.2 mM | [13] |

| Human BChE | Benzoylcholine (BzCh) | - | Deacylation is rate-limiting | [1] |

| Human AChE | Benzoylcholine (BzCh) | - | Poor substrate, exhibits inhibition | [6][11] |

Experimental Protocols

Cholinesterase Activity Assay using a Benzoylcholine Analog (Benzoylthiocholine)

This protocol is adapted from a method developed for measuring pseudocholinesterase (BChE) activity using benzoylthiocholine iodide (BZTC), a thio-analog of benzoylcholine.[13] The principle is based on the detection of the thiol-containing product, thiocholine.

Materials:

-

Benzoylthiocholine iodide (BZTC)

-

2,2'-dipyridyldisulfide (2-PDS)

-

3-[4-(2-hydroxyethyl)-1-piperazinyl] propanesulfonic acid (EPPS) buffer

-

Purified human BChE or biological sample (e.g., serum, brain homogenate)

-

Spectrophotometer capable of reading at 340 nm

-

96-well microplate (optional, for high-throughput screening)

Procedure:

-

Prepare Reagents:

-

EPPS Buffer (0.1 M, pH 7.8): Dissolve the appropriate amount of EPPS in deionized water and adjust the pH to 7.8.

-

BZTC Stock Solution (10 mM): Dissolve BZTC in deionized water. Store on ice.

-

2-PDS Stock Solution (10 mM): Dissolve 2-PDS in a suitable organic solvent (e.g., ethanol) and then dilute in EPPS buffer.

-

-

Assay Mixture Preparation (per well/cuvette):

-

EPPS Buffer (to final volume of 200 µL)

-

2-PDS (final concentration, e.g., 0.25 mM)

-

Enzyme solution (purified BChE or biological sample)

-

-

Initiate the Reaction:

-

Add BZTC to the assay mixture to a final concentration of 0.2 mM to start the reaction.

-

-

Measurement:

-

Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer. The product, 2-thiopyridine (2-TP), has a maximum absorbance at this wavelength.

-

The rate of the reaction is proportional to the cholinesterase activity.

-

-

Data Analysis:

-

Calculate the enzyme activity using the molar extinction coefficient of 2-TP.

-

In Vitro Modeling of Cholinergic Dysfunction in Neuroblastoma Cells

Neuroblastoma cell lines, such as SH-SY5Y or LA-N-2, can be used as in vitro models to study cholinergic function as they can express components of the cholinergic system.[5][9] While this compound itself is not typically used to induce a disease phenotype, it can be used to assess the activity of cholinesterases in these cellular models after they have been exposed to neurotoxic insults relevant to neurodegenerative diseases (e.g., Aβ peptides, oxidative stressors).

Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

Neurotoxic agent (e.g., oligomeric Aβ1-42)

-

Lysis buffer

-

Reagents for cholinesterase activity assay (as described in Protocol 5.1)

-

Protein assay kit (e.g., BCA or Bradford)

Procedure:

-

Cell Culture and Treatment:

-

Culture neuroblastoma cells to the desired confluency.

-

Treat the cells with the neurotoxic agent for a specified period (e.g., 24-48 hours). Include an untreated control group.

-

-

Cell Lysis:

-

After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer to release intracellular proteins, including cholinesterases.

-

-

Protein Quantification:

-

Determine the total protein concentration in each cell lysate using a standard protein assay. This is necessary for normalizing the enzyme activity.

-

-

Cholinesterase Activity Assay:

-

Perform the cholinesterase activity assay on the cell lysates as described in Protocol 5.1.

-

-

Data Analysis:

-

Normalize the cholinesterase activity to the total protein concentration for each sample.

-

Compare the cholinesterase activity between the treated and control groups to determine the effect of the neurotoxic agent on enzyme function.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the role of benzoylcholine in neurodegenerative disease models.

Figure 1: Simplified Cholinergic Signaling Pathway.

Figure 2: Experimental Workflow for a Cholinesterase Assay.

Conclusion and Future Directions

This compound is a valuable chemical tool for the in vitro study of cholinesterase activity, particularly BChE. Its utility in the context of neurodegenerative disease models lies in its ability to quantify the activity of enzymes that are central to the cholinergic deficits observed in these conditions. While not a direct disease model itself, its application in biochemical assays provides a means to assess one of the key pathological features of diseases like Alzheimer's.

Future research could explore the use of this compound in more complex in vitro systems, such as 3D cell cultures or organoids derived from patient-specific induced pluripotent stem cells (iPSCs), to provide a more physiologically relevant assessment of cholinergic dysfunction. Furthermore, the development of in vivo imaging probes based on benzoylcholine could offer a non-invasive way to monitor BChE activity in animal models of neurodegenerative diseases, providing valuable insights into disease progression and the efficacy of novel therapeutics. While no direct evidence currently links benzoylcholine or its hydrolysis products to Aβ or tau pathology, further investigation into the non-catalytic roles of BChE and its interaction with these pathological hallmarks may reveal new avenues for research where benzoylcholine could serve as a useful probe.

References

- 1. Rate-determining step of butyrylcholinesterase-catalyzed hydrolysis of benzoylcholine and benzoylthiocholine. Volumetric study of wild-type and D70G mutant behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of the Binding of Reversible Inhibitors to Human Butyrylcholinesterase and Acetylcholinesterase: A Crystallographic, Kinetic and Calorimetric Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroblastoma cell lines--a versatile in vitro model in neurobiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents | PLOS One [journals.plos.org]

- 11. Activation/Inhibition of Cholinesterases by Excess Substrate: Interpretation of the Phenomenological b Factor in Steady-State Rate Equation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural insights into substrate traffic and inhibition in acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development and application of serum cholinesterase activity measurement using benzoylthiocholine iodide - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzoylcholine Iodide as a Substrate for Cholinesterase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylcholine (B1199707) iodide is a synthetic choline (B1196258) ester that serves as a valuable substrate for the characterization and differentiation of cholinesterases, namely acetylcholinesterase (AChE, EC 3.1.1.7) and butyrylcholinesterase (BChE, EC 3.1.1.8). Cholinesterases are key enzymes in the nervous system and other tissues, responsible for the hydrolysis of choline-based esters.[1] AChE is crucial for terminating nerve impulses by breaking down the neurotransmitter acetylcholine (B1216132), while BChE, also known as pseudocholinesterase, has a broader substrate specificity and is involved in the metabolism of various xenobiotics and endogenous compounds.[1] The differential hydrolysis of benzoylcholine by these two enzymes makes it a selective substrate, primarily for BChE, aiding in the elucidation of their respective activities and inhibition profiles. This guide provides a comprehensive overview of the biochemical properties of benzoylcholine iodide, detailed experimental protocols for its use in cholinesterase assays, and a summary of relevant kinetic data.

Biochemical Properties of Benzoylcholine as a Cholinesterase Substrate

Benzoylcholine is structurally similar to acetylcholine, the natural substrate for AChE. However, the substitution of the acetyl group with a bulkier benzoyl group significantly influences its interaction with the active sites of cholinesterases. The active site gorge of AChE is narrower (approximately 300 ų) compared to that of BChE (approximately 500 ų).[2] This steric hindrance makes benzoylcholine a poor substrate for AChE.[2] In contrast, the larger and more flexible active site of BChE can accommodate the bulky benzoyl moiety, allowing for efficient hydrolysis.[2] This substrate specificity is a key feature that enables the use of benzoylcholine to selectively measure BChE activity in the presence of AChE.

The enzymatic hydrolysis of benzoylcholine by cholinesterase results in the formation of choline and benzoic acid. The rate of this reaction can be monitored using various analytical techniques, most commonly spectrophotometry.

Quantitative Data: Kinetic Parameters for the Hydrolysis of Benzoylcholine and its Analogs

The efficiency of an enzyme's catalysis is often described by the Michaelis-Menten kinetic parameters: the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ) or the catalytic rate constant (k꜀ₐₜ). Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the substrate's affinity for the enzyme. k꜀ₐₜ, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time under saturating substrate conditions.

Below are tables summarizing the available kinetic data for the hydrolysis of benzoylcholine and its thio-analog, benzoylthiocholine (B1252818) iodide, by human AChE and BChE.

Table 1: Kinetic Parameters for the Hydrolysis of Benzoylcholine (BzCh) by Human Acetylcholinesterase (AChE)

| Substrate | Enzyme Source | Kₘ (mM) | k꜀ₐₜ (min⁻¹) | Reference |

| Benzoylcholine | Human AChE | 0.3 ± 0.07 | 72 ± 4 | [2] |

Table 2: Kinetic Parameters for the Hydrolysis of Benzoylthiocholine Iodide (BZTC) by Human Pseudocholinesterase (ChE/BChE)

| Substrate | Enzyme Source | Kₘ (mmol/L) | Vₘₐₓ | Reference |

| Benzoylthiocholine Iodide | Human Serum (ChE) | 0.012 - 0.013 | Not specified | [3] |

Experimental Protocols

The following are detailed methodologies for spectrophotometric assays to determine cholinesterase activity using benzoylcholine or its analogs.

Protocol 1: Spectrophotometric Assay of BChE using Benzoylthiocholine Iodide

This protocol is adapted from a method developed for measuring pseudocholinesterase (BChE) activity using benzoylthiocholine iodide (BZTC) as a substrate.[3] The thiocholine (B1204863) produced reacts with 2,2'-dipyridyldisulfide (2-PDS) to generate 2-thiopyridine (2-TP), which is measured at 340 nm.

Materials:

-

Benzoylthiocholine iodide (BZTC) solution (e.g., 0.2 mmol/L)

-

2,2'-dipyridyldisulfide (2-PDS) solution

-

3-[4-(2-hydroxyethyl)-1-piperazinyl] propanesulfonic acid (EPPS) buffer (pH 7.8, >200 mmol/L)

-

Serum sample (or purified BChE)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing EPPS buffer and the 2-PDS solution.

-

Sample Addition: Add a specific volume of the serum sample or purified BChE to the reaction mixture.

-

Initiation of Reaction: Start the reaction by adding the BZTC substrate solution.

-

Measurement: Immediately monitor the change in absorbance at 340 nm over a set period. The rate of increase in absorbance is proportional to the BChE activity.

-

Calculation: Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of 2-TP.

Protocol 2: General Spectrophotometric Assay for Cholinesterase Activity

This is a general protocol that can be adapted for this compound. The hydrolysis of benzoylcholine can be monitored by the decrease in absorbance at a specific wavelength (e.g., 240 nm) corresponding to the benzoylcholine substrate.

Materials:

-

This compound solution (concentration range to be optimized, e.g., 1 to 800 µM)[2]

-

0.1 M Sodium Phosphate (B84403) Buffer (pH 7.0 for BChE, pH 8.0 for AChE)[2]

-

Purified cholinesterase (AChE or BChE)

-

UV-Vis Spectrophotometer

Procedure:

-

Instrument Setup: Set the spectrophotometer to the desired wavelength (e.g., 240 nm) and temperature (e.g., 25 °C).

-

Reaction Mixture: In a quartz cuvette, add the sodium phosphate buffer and the enzyme solution.

-

Blank Measurement: Measure the absorbance of the enzyme and buffer solution before adding the substrate to establish a baseline.

-

Reaction Initiation: Add the this compound solution to the cuvette and mix thoroughly.

-

Kinetic Measurement: Immediately start recording the absorbance at regular intervals for a defined period.

-

Data Analysis: The rate of decrease in absorbance corresponds to the rate of substrate hydrolysis. Calculate the initial velocity (v₀) from the linear portion of the absorbance vs. time plot.

-

Kinetic Parameter Determination: Repeat the assay with varying concentrations of this compound to determine Kₘ and Vₘₐₓ by fitting the initial velocity data to the Michaelis-Menten equation.

Visualizations

Cholinergic Signaling Pathway

The following diagram illustrates a simplified cholinergic signaling pathway at a synapse, where acetylcholinesterase plays a critical role in terminating the signal.

Caption: Cholinergic signaling at the synapse.

Experimental Workflow: Cholinesterase Activity Assay

This diagram outlines the typical workflow for a spectrophotometric cholinesterase activity assay using this compound.

Caption: Workflow for a cholinesterase assay.

Logical Relationship: Substrate Specificity of Cholinesterases

This diagram illustrates the differential interaction of acetylcholine and benzoylcholine with AChE and BChE.

Caption: Cholinesterase substrate specificity.

Conclusion

This compound is a valuable tool for researchers in the field of neurobiology and drug development. Its selective hydrolysis by butyrylcholinesterase allows for the specific measurement of BChE activity, even in the presence of acetylcholinesterase. The experimental protocols and kinetic data provided in this guide offer a foundation for the design and execution of robust cholinesterase assays. The distinct substrate preferences of AChE and BChE, as highlighted by their interactions with benzoylcholine, underscore the structural and functional differences between these two important enzymes. This understanding is critical for the development of selective inhibitors and for elucidating the physiological and pathological roles of each cholinesterase isozyme.

References

An In-Depth Technical Guide to the Enzymatic Hydrolysis of Benzoylcholine Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic hydrolysis of benzoylcholine (B1199707) iodide, a synthetic substrate used to characterize the activity of cholinesterases. This document details the enzymes involved, their kinetic parameters, experimental protocols for activity assessment, and the broader context of cholinergic signaling.

Introduction

Benzoylcholine iodide is a choline (B1196258) ester that serves as a valuable tool in the study of cholinesterases, a family of enzymes critical to the regulation of cholinergic neurotransmission. The two primary enzymes responsible for the hydrolysis of choline esters are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While AChE is highly specific for acetylcholine (B1216132), the primary neurotransmitter in the cholinergic system, both enzymes can hydrolyze other choline esters, including benzoylcholine. The study of benzoylcholine hydrolysis provides insights into the structure-activity relationships of these enzymes and is pertinent to the development of drugs targeting the cholinergic system.

The Enzymatic Reaction

The enzymatic hydrolysis of this compound by cholinesterases results in the formation of benzoic acid and choline. The iodide ion is a counter-ion and is not directly involved in the enzymatic reaction.

Key Enzymes and Their Kinetics

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are the primary enzymes that catalyze the hydrolysis of benzoylcholine. Their kinetic parameters, which describe the efficiency and affinity of the enzyme for the substrate, are crucial for understanding their function.

Acetylcholinesterase (AChE)

AChE is a key enzyme in the central and peripheral nervous systems, where it rapidly terminates synaptic transmission by hydrolyzing acetylcholine. Benzoylcholine is also a substrate for AChE, although it is hydrolyzed at a slower rate than acetylcholine.

Butyrylcholinesterase (BChE)

BChE, also known as pseudocholinesterase, is found in plasma, liver, and other tissues. It has a broader substrate specificity than AChE and can hydrolyze a variety of choline esters. For the hydrolysis of benzoylcholine by human BChE, the rate-limiting step of the reaction is deacylation[1].

Quantitative Kinetic Data

The following table summarizes the available quantitative kinetic data for the hydrolysis of benzoylcholine by human cholinesterases.

| Enzyme | Substrate | Michaelis Constant (Km) | Catalytic Constant (kcat) |

| Human Acetylcholinesterase (AChE) | Benzoylcholine | 0.3 ± 0.07 mM | 72 ± 4 min⁻¹ |

| Human Butyrylcholinesterase (BChE) | Benzoylcholine | Not available | Not available |

Experimental Protocols

The enzymatic hydrolysis of benzoylcholine can be monitored using spectrophotometric methods. The increase in absorbance resulting from the formation of benzoic acid allows for the determination of enzyme activity.

Spectrophotometric Assay for Cholinesterase Activity

This protocol outlines a general method for measuring cholinesterase activity using this compound as a substrate.

Principle: The hydrolysis of benzoylcholine produces benzoic acid, which has a distinct ultraviolet (UV) absorbance spectrum compared to the substrate. The rate of increase in absorbance at a specific wavelength is directly proportional to the enzyme activity. Benzoic acid has absorbance maxima at approximately 221 nm, 230 nm, and 274 nm.

Materials:

-

This compound solution (substrate)

-

Purified acetylcholinesterase or butyrylcholinesterase

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

UV-Vis spectrophotometer and quartz cuvettes

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in the appropriate buffer. The final concentration in the assay will need to be varied to determine kinetic parameters.

-

Prepare a solution of the cholinesterase enzyme in the same buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over a reasonable time course.

-

-

Assay Execution:

-

Set the spectrophotometer to the desired wavelength (e.g., 230 nm or 274 nm).

-

Equilibrate the buffer and substrate solution to the desired reaction temperature (e.g., 25°C or 37°C).

-

In a quartz cuvette, mix the buffer and the this compound solution.

-

Initiate the reaction by adding the enzyme solution to the cuvette and mix thoroughly.

-

Immediately start recording the absorbance at regular intervals (e.g., every 15 or 30 seconds) for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Plot the absorbance as a function of time.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve.

-

To determine the Michaelis-Menten constants (Km and Vmax), repeat the assay with varying concentrations of this compound.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

-

Relevance to Cholinergic Signaling

The enzymatic hydrolysis of choline esters is a fundamental process in cholinergic signaling. This signaling pathway is crucial for a wide range of physiological functions, including muscle contraction, memory, and autonomic control.

In a typical cholinergic synapse, acetylcholine is released from the presynaptic neuron and binds to receptors on the postsynaptic neuron, initiating a signal. To terminate this signal and allow for precise temporal control, AChE rapidly hydrolyzes acetylcholine in the synaptic cleft. The study of artificial substrates like benzoylcholine helps to elucidate the mechanisms of cholinesterase action and inhibition, which is vital for the development of drugs for conditions such as Alzheimer's disease, myasthenia gravis, and organophosphate poisoning.

Conclusion

The enzymatic hydrolysis of this compound is a well-established method for studying the activity of cholinesterases. This guide has provided an overview of the key enzymes, their kinetics, and a detailed protocol for a spectrophotometric assay. Understanding the principles and methodologies described herein is essential for researchers and professionals working in the fields of neurobiology, pharmacology, and drug development, particularly those focused on the cholinergic system. Further research to determine the specific kinetic parameters of BChE for benzoylcholine would be a valuable contribution to the field.

References

Benzoylcholine Iodide: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylcholine (B1199707) iodide is a quaternary ammonium (B1175870) salt and a synthetic analog of the neurotransmitter acetylcholine (B1216132). Structurally, it is the ester of benzoic acid and choline (B1196258), paired with an iodide counter-ion. Its primary significance in research lies in its role as a substrate for cholinesterases, particularly butyrylcholinesterase (BChE), also known as pseudocholinesterase.[1] The rate of its hydrolysis is often used as a diagnostic measure of BChE activity in plasma. Understanding the solubility and stability of benzoylcholine iodide is critical for its accurate use in experimental assays, for the development of analytical methods, and for its storage and handling. This guide provides a comprehensive overview of the available data on its physicochemical properties.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[2] Key identification and physical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 17518-43-3 | [3][4] |

| Molecular Formula | C₁₂H₁₈INO₂ | [3][4] |

| Molecular Weight | 335.18 g/mol | [3][4] |

| Melting Point | A Safety Data Sheet reports a melting point of 203°C, while another source indicates a melting with decomposition at 247°C. | [5][6] |

| Appearance | White to light yellow powder or crystals | [2] |

Solubility Data

Quantitative solubility data for this compound in various solvents is not extensively documented in readily available literature. However, qualitative descriptions and recrystallization solvents provide insight into its solubility characteristics.

| Solvent | Temperature | Solubility Description | Reference(s) |

| Water | Hot | "almost transparency" | [2] |

| Acetone/Ethanol | Cold | "appreciably soluble" | [6] |

| Isopropyl Alcohol | Not Specified | Used for recrystallization, implying moderate solubility at elevated temperatures and lower solubility at room or reduced temperatures. | [6] |

| Acetone | Not Specified | Used as a wash solvent during synthesis, suggesting low solubility. | [6] |

Stability Profile

The stability of this compound is influenced by light, moisture, pH, temperature, and the presence of enzymes.

General Stability:

-

Hygroscopicity: The compound is known to be hygroscopic.[6]

-

Photosensitivity: this compound is light-sensitive.[2]

Chemical Stability (Hydrolysis): While specific kinetic data for the non-enzymatic hydrolysis of this compound is scarce, information on the closely related benzoylcholine chloride and general data for choline esters provide valuable context.

-

Benzoylcholine chloride is reported to be "not appreciably hydrolyzed by boiling with water for 1 hour, although more prolonged heating leads to the formation of benzoic acid."[6] This suggests a degree of resistance to neutral hydrolysis at elevated temperatures for short durations.

-

Choline esters, as a class, tend to be more stable in acidic conditions and hydrolyze more rapidly under basic (alkaline) conditions.[7]

Enzymatic Stability: Benzoylcholine is a well-established substrate for cholinesterases and is readily hydrolyzed.

-

Butyrylcholinesterase (BChE): It is an excellent substrate for BChE (also known as plasma or pseudocholinesterase), and its hydrolysis is a standard method for measuring BChE activity.[1]

-

Acetylcholinesterase (AChE): It is considered a poor substrate for AChE.[8]

The enzymatic hydrolysis is pH-dependent, with cholinesterases exhibiting optimal activity at pH values above 7.0.[9]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Isothermal Shake-Flask Method)

This protocol is a standard method for determining the solubility of a compound in an aqueous buffer at a controlled temperature.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of a selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid should be clearly visible.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled water bath or incubator with constant agitation (e.g., on a shaker or stir plate).

-

Allow the solution to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to settle for at least 2 hours.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved microcrystals. The filter should be compatible with the aqueous solvent.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with the same buffer to a concentration within the linear range of a suitable analytical method.

-

Quantify the concentration of this compound using a validated analytical technique, such as UV-Vis spectrophotometry (measuring absorbance of the benzoyl group) or HPLC.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. The result is the solubility at that specific temperature.

-

Protocol 2: Assessment of pH-Dependent Chemical Stability

This protocol outlines a method to determine the rate of non-enzymatic hydrolysis of this compound at different pH values.

-

Buffer Preparation:

-

Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, and 9) covering the acidic, neutral, and basic ranges.

-

-

Stock Solution Preparation:

-

Prepare a concentrated stock solution of this compound in a stable solvent (e.g., acetonitrile (B52724) or water, if stability permits for a short time).

-

-

Incubation:

-

Add a small aliquot of the stock solution to each buffer to achieve a known initial concentration (e.g., 100 µM).

-

Incubate the solutions in a constant temperature bath (e.g., 37°C). Protect the samples from light.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each pH solution.

-

Immediately quench the hydrolysis reaction if necessary, for example, by adding acid to lower the pH for samples in basic buffers, or by freezing the sample at -80°C.

-

-

Analysis:

-

Analyze the samples using a stability-indicating HPLC method that can separate benzoylcholine from its degradation products (benzoic acid and choline).

-

Quantify the remaining percentage of this compound at each time point relative to the amount at time zero.

-

-

Data Analysis:

-

Plot the natural logarithm of the this compound concentration versus time for each pH.

-

If the plot is linear, the hydrolysis follows first-order kinetics. The slope of the line is the negative of the rate constant (k).

-

Compare the rate constants at different pH values to determine the pH-stability profile.

-

Mandatory Visualizations

Caption: Isothermal Shake-Flask Experimental Workflow.

Caption: Enzymatic Hydrolysis Pathway.

Caption: pH-Dependent Chemical Stability Workflow.

References

- 1. THE INFLUENCE OF PH ON THE HYDROLYSIS OF BENZOYLCHOLINE BY PSEUDOCHOLINESTERASE OF HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 17518-43-3 | TCI AMERICA [tcichemicals.com]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Benzoyl iodide | C7H5IO | CID 136424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pH-dependent hydrolysis of acetylcholine: Consequences for non-neuronal acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Safe Handling of Benzoylcholine Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Benzoylcholine iodide, a quaternary ammonium (B1175870) salt, is a chemical compound utilized in various research applications. Due to its biological activity, stringent adherence to safety and handling protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This technical guide provides an in-depth overview of the essential safety precautions, handling procedures, and emergency responses related to this compound.

Hazard Identification and Classification

This compound presents several potential hazards. While some safety data sheets (SDS) indicate that at given concentrations it may not be considered hazardous, others classify it with specific risk phrases, underscoring the importance of treating the compound with caution. It is crucial to consult the most recent SDS provided by the supplier before handling.

Key Potential Hazards:

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Skin and Eye Irritation: Can cause skin irritation and serious eye damage.

-

Respiratory Irritation: May cause respiratory irritation.

-

Sensitization: May cause an allergic skin reaction.

Exposure Controls and Personal Protection

To minimize exposure risk, a multi-layered approach combining engineering controls, administrative controls, and personal protective equipment (PPE) is essential.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area.[2] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.

-

Emergency Equipment: Safety showers and eyewash stations should be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when working with this compound.

| PPE Component | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) inspected before use. | To prevent skin contact and absorption.[3] |

| Eye Protection | Tightly fitting safety goggles or a face shield. | To protect against splashes and airborne particles.[2] |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. For larger quantities or risk of significant exposure, consider a chemical-resistant apron or suit. | To prevent skin contact. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge should be used if engineering controls are insufficient or during emergency situations. | To prevent inhalation of dusts or aerosols.[2] |

Safe Handling and Storage Procedures

Proper handling and storage practices are critical to maintaining the stability of this compound and preventing accidental exposure.

Handling

-

Avoid contact with skin and eyes.[2]

-

Avoid the formation of dust and aerosols.[2]

-

Use non-sparking tools.[2]

-

Wash hands thoroughly after handling.[4]

-